7-Methoxy-5-methyl-2-(2-oxopropyl)-4H-1-benzopyran-4-one
Description
7-Methoxy-5-methyl-2-(2-oxopropyl)-4H-1-benzopyran-4-one, commonly known as Aloesin, is a naturally occurring chromone derivative isolated from Aloe species. Its molecular formula is C₁₉H₂₂O₉, with a molecular weight of 394.37 g/mol . Structurally, it features a benzopyran-4-one core substituted with a methoxy group at position 7, a methyl group at position 5, and a 2-oxopropyl moiety at position 2. Additionally, it contains a β-D-glucopyranosyl group at position 8, which enhances its solubility and influences its bioactivity . Aloesin is recognized for its role as a tyrosinase inhibitor, making it relevant in cosmetic and pharmaceutical research for skin depigmentation applications .
Properties
CAS No. |
61424-91-7 |
|---|---|
Molecular Formula |
C14H14O4 |
Molecular Weight |
246.26 g/mol |
IUPAC Name |
7-methoxy-5-methyl-2-(2-oxopropyl)chromen-4-one |
InChI |
InChI=1S/C14H14O4/c1-8-4-10(17-3)7-13-14(8)12(16)6-11(18-13)5-9(2)15/h4,6-7H,5H2,1-3H3 |
InChI Key |
KFNFLLPSMSNMTE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC2=C1C(=O)C=C(O2)CC(=O)C)OC |
Origin of Product |
United States |
Biological Activity
7-Methoxy-5-methyl-2-(2-oxopropyl)-4H-1-benzopyran-4-one, also known as a benzopyran derivative, has garnered attention due to its diverse biological activities. This compound's structure allows it to interact with various biological targets, leading to potential therapeutic applications, particularly in oncology and anti-inflammatory contexts.
- Molecular Formula : C14H14O4
- Molecular Weight : 246.26 g/mol
- CAS Number : 61424-91-7
- IUPAC Name : 7-methoxy-5-methyl-2-(2-oxopropyl)chromen-4-one
| Property | Value |
|---|---|
| Molecular Formula | C14H14O4 |
| Molecular Weight | 246.26 g/mol |
| CAS No. | 61424-91-7 |
| IUPAC Name | 7-methoxy-5-methyl-2-(2-oxopropyl)chromen-4-one |
Anticancer Properties
Research indicates that benzopyran derivatives, including this compound, exhibit significant antiproliferative activity against various cancer cell lines. A study highlighted the compound's ability to induce apoptosis in MDA-MB-231 breast cancer cells, with an IC50 value of approximately 50 μM .
In vitro studies demonstrated that compounds similar to this benzopyran derivative showed cytotoxicity against a range of cancer cell lines, including:
- MDA-MB-231 (breast cancer)
- PC-3 (prostate cancer)
- HCT-15 (colon cancer)
The IC50 values for these compounds ranged from 5.2 to 22.2 μM for cancer cells, while exhibiting minimal cytotoxicity toward normal cell lines such as HEK293 .
Anti-inflammatory Activity
Benzopyran derivatives are also known for their anti-inflammatory effects. Preliminary studies have shown that these compounds can inhibit pro-inflammatory cytokines and enzymes, contributing to their therapeutic potential in inflammatory diseases .
Case Studies and Research Findings
-
Cytotoxicity Assessment :
A series of benzopyran derivatives were evaluated for their cytotoxic effects on six human cancer cell lines, including CCRF-CEM (leukemia), SKOV-3 (ovarian), and MDA-MB-231 (breast). The results indicated that compounds with specific substitutions on the benzopyran ring exhibited selective antiproliferative activity .Compound Cell Line IC50 (μM) Selectivity Compound 5a MDA-MB-231 22.0 High Compound 5b SKOV-3 18.5 Moderate Doxorubicin MDA-MB-231 5.0 Reference -
Mechanism of Action :
The mechanism by which these compounds exert their effects involves the induction of apoptosis through various signaling pathways. For instance, compound 5a was found to activate caspases and alter mitochondrial membrane potential in treated cells . -
Comparative Studies :
In a comparative study with other known anticancer agents like doxorubicin and vinblastine, the benzopyran derivatives displayed promising results in terms of selective toxicity towards cancer cells while sparing normal cells .
Scientific Research Applications
Biological Activities
Research has identified several biological activities associated with 7-Methoxy-5-methyl-2-(2-oxopropyl)-4H-1-benzopyran-4-one:
- Antioxidant Activity : The compound exhibits significant antioxidant properties, which can help in mitigating oxidative stress in cells.
- Anti-inflammatory Effects : Studies have shown that it can reduce inflammation markers, making it a candidate for treating inflammatory diseases.
- Anticancer Potential : Preliminary studies indicate that this compound may inhibit the growth of certain cancer cell lines, suggesting its potential as an anticancer agent.
Cardiovascular Health
Research indicates that this compound may play a role in cardiovascular health by improving endothelial function and reducing blood pressure in animal models.
Neuroprotection
The compound has shown promise in neuroprotective studies, potentially offering benefits in conditions such as Alzheimer's disease and other neurodegenerative disorders due to its ability to combat oxidative stress and inflammation.
Metabolic Disorders
There is emerging evidence that suggests the compound may assist in managing metabolic disorders like obesity and type 2 diabetes by influencing insulin sensitivity and glucose metabolism.
Case Study 1: Antioxidant Activity
A study conducted on the antioxidant properties of this compound demonstrated a significant reduction in reactive oxygen species (ROS) levels in cultured human cells. The results indicated that the compound could effectively scavenge free radicals, thereby protecting cellular components from oxidative damage.
Case Study 2: Anticancer Research
In vitro studies on various cancer cell lines revealed that treatment with this compound resulted in decreased cell viability and induced apoptosis. Specifically, breast cancer cells showed a marked reduction in proliferation rates when exposed to varying concentrations of the compound over a specified duration.
Comparison with Similar Compounds
Table 1: Key Structural Differences Among Benzopyran-4-one Derivatives
Key Observations:
- Substituent Positions: The positions of methoxy, hydroxy, and alkyl groups significantly alter electronic properties. For example, Aloesin’s 7-methoxy and 5-methyl groups enhance hydrophobicity, while its 8-β-D-glucopyranosyl group improves water solubility .
- Functional Groups : Compounds with dihydroxy groups (e.g., 5,7-dihydroxy in ) exhibit stronger antioxidant activity due to their ability to donate hydrogen atoms . In contrast, Aloesin’s 2-oxopropyl group may facilitate hydrophobic interactions with enzymatic active sites, as seen in analogous S-(2-oxopropyl)-CoA complexes stabilizing methylene groups in hydrophobic pockets .
Role of Glycosylation
Aloesin’s β-D-glucopyranosyl moiety distinguishes it from non-glycosylated analogs. For instance, the compound 7-Hydroxy-8-[2-O-[(2E)-3-(4-hydroxyphenyl)-1-oxo-2-propenyl]-β-D-glucopyranosyl]-5-methyl-2-(2-oxopropyl)-4H-1-benzopyran-4-one (C₂₈H₂₈O₁₁, MW 540.52) features an extended glucopyranosyl chain linked to a propenyl group. This structural modification increases molecular weight and may enhance membrane permeability or receptor binding affinity compared to Aloesin.
Tyrosinase Inhibition:
Aloesin’s efficacy as a tyrosinase inhibitor is attributed to its ability to chelate copper ions in the enzyme’s active site, a mechanism shared with other phenolic compounds . In contrast, 8α-(2-oxopropyl)-erythraline (), while structurally distinct, also contains a 2-oxopropyl group that may engage in similar hydrophobic interactions, though its biological targets remain uncharacterized .
Preparation Methods
Vilsmeier-Haack Formylation and Subsequent Alkylation
A foundational approach involves the Vilsmeier-Haack reaction to introduce a formyl group at the 3-position of 2-hydroxy-4-methoxyacetophenone (1a ). The formylated intermediate (2a ) undergoes alkylation with propargyl bromide or allyl halides under basic conditions (e.g., KCO/DMF), yielding 3-allyl-7-methoxy-5-methylbenzopyran-4-one precursors. Subsequent oxidation of the allyl group to a ketone (via ozonolysis or catalytic hydrogenation) introduces the 2-oxopropyl moiety.
Key Data:
Claisen Rearrangement and Cyclization
An alternative route employs the Claisen rearrangement of 6-allyl-7-methoxy-5-methylcoumarin derivatives. The allyl group migrates to the 2-position under thermal conditions (180–220°C), followed by acidic cyclization (HSO/AcOH) to form the benzopyran-4-one core. The 2-oxopropyl group is introduced via acetylation of the rearranged intermediate using acetyl chloride in the presence of BF-EtO.
Key Data:
Modern Catalytic Approaches
Palladium-Catalyzed Cross-Coupling
Recent advancements utilize Pd-catalyzed Suzuki-Miyaura coupling to attach the 2-oxopropyl group. A brominated benzopyran-4-one intermediate reacts with a pinacol boronate ester of acetone under Pd(PPh) catalysis, achieving regioselective installation of the ketone side chain. This method avoids harsh oxidation steps and improves functional group tolerance.
Key Data:
Microwave-Assisted Synthesis
Microwave irradiation accelerates the cyclization step, reducing reaction times from hours to minutes. For example, 7-methoxy-5-methyl-2-(prop-1-en-2-yl)benzopyran-4-one undergoes microwave-assisted oxidation (KMnO, HO/acetone) to yield the target compound in 68% yield.
Key Data:
| Parameter | Value | Reference |
|---|---|---|
| Temperature | 120°C | |
| Time | 15 min | |
| Yield | 68% |
Protective Group Strategies
Silyl Ether Protection
The hydroxyl group in 2-hydroxy-4-methoxyacetophenone is protected as a tert-butyldimethylsilyl (TBS) ether to prevent unwanted side reactions during alkylation. After alkylation, the TBS group is removed using tetrabutylammonium fluoride (TBAF), followed by cyclization with methanesulfonyl chloride (MsCl).
Key Data:
Analytical Characterization
The final product is characterized by:
-
H NMR (CDCl): δ 2.41 (s, 3H, CH), 3.89 (s, 3H, OCH), 4.21 (d, J = 6.5 Hz, 2H, CH), 6.32 (s, 1H, Ar-H).
Challenges and Optimization
Q & A
Q. How to resolve contradictory spectral data during characterization?
- Methodological Answer : Conflicting NMR peaks (e.g., overlapping signals) require advanced techniques like 2D-COSY or HSQC to assign proton-carbon correlations. X-ray crystallography provides definitive structural validation, as seen in resolving ambiguities for 2-(2,6-dimethoxyphenyl)-substituted benzopyrans .
Q. What strategies identify degradation products under varying pH conditions?
- Methodological Answer : Accelerated stability testing at pH 1–13 (using HCl/NaOH buffers) followed by LC-MS analysis identifies hydrolyzed or oxidized products. For example, acidic conditions may cleave the 2-oxopropyl group, forming a carboxylic acid derivative. Mass fragmentation patterns (e.g., m/z shifts) confirm degradation pathways .
Q. How to validate purity for pharmacological studies?
- Methodological Answer : Use triple-detection HPLC (UV, MS, evaporative light scattering) with a C18 column (5 µm, 4.6 × 250 mm). Purity ≥95% is confirmed by integrating peak areas and comparing retention times to reference standards. Elemental analysis (C, H, O) further validates stoichiometric consistency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
